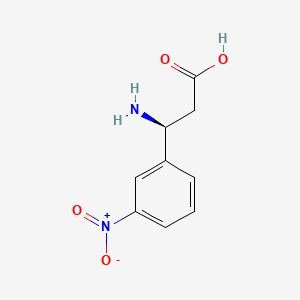

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid

Vue d'ensemble

Description

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propionic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor followed by amination. One common method starts with the nitration of 3-nitrobenzaldehyde, which is then subjected to a series of reactions including reduction and amination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) in the presence of a catalyst, and oxidizing agents like potassium permanganate (KMnO4). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted amino acids and derivatives that can be further utilized in different applications .

Applications De Recherche Scientifique

Neuroscience Research

Role in Neurotransmitter Studies

(S)-3-Amino-3-(3-nitrophenyl)propanoic acid is extensively used in neuroscience to investigate neurotransmitter systems. It acts as a tool for studying synaptic transmission and plasticity, which are critical for understanding cognitive functions and neurological disorders. Researchers utilize this compound to explore mechanisms of synaptic modulation and the effects of various neurotransmitters on neuronal activity .

Pharmaceutical Development

Potential Therapeutic Applications

The compound is being investigated for its potential in developing medications targeting neurological disorders such as depression, anxiety, and schizophrenia. Its structure allows for the design of novel therapeutic agents that can modulate neurotransmitter activity, providing insights into drug efficacy and safety profiles .

Case Study: Drug Design

In a recent study, researchers synthesized derivatives of this compound to evaluate their pharmacological properties. These derivatives showed promising results in enhancing synaptic transmission in animal models, suggesting their potential as lead compounds in drug development .

Biochemical Assays

Use in Enzyme Activity Measurement

this compound is employed in various biochemical assays to measure enzyme activities or receptor interactions. Its application helps elucidate biochemical pathways that are crucial for understanding metabolic processes and disease mechanisms .

Example: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has been used to assess the inhibitory effects on specific enzymes involved in neurotransmitter metabolism. The results indicated that certain derivatives could significantly inhibit enzyme activity, providing a basis for further pharmacological investigations .

Material Science

Incorporation into Polymers

The compound can be integrated into polymers or coatings to enhance material properties for applications in electronics and biomedical devices. Its unique chemical structure contributes to improved mechanical strength and biocompatibility of materials used in medical applications .

Analytical Chemistry

Standardization in Chromatographic Techniques

this compound serves as a standard in chromatographic techniques, aiding the accurate quantification of related compounds within complex mixtures. This application is vital for ensuring the reliability of analytical methods used in both research and quality control settings .

Summary Table of Applications

| Field | Application |

|---|---|

| Neuroscience Research | Investigating neurotransmitter systems; studying synaptic transmission and plasticity |

| Pharmaceutical Development | Developing medications for neurological disorders; designing novel therapeutic agents |

| Biochemical Assays | Measuring enzyme activity; assessing receptor interactions |

| Material Science | Enhancing properties of polymers; applications in electronics and biomedical devices |

| Analytical Chemistry | Serving as a standard in chromatographic techniques; aiding quantification of compounds |

Mécanisme D'action

The mechanism of action of (s)-3-Amino-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. Its effects are mediated through its ability to bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-3-(4-nitrophenyl)propionic acid

- 3-Amino-3-(2-nitrophenyl)propionic acid

- 3-Amino-3-(3-nitrophenyl)butanoic acid

Uniqueness

(s)-3-Amino-3-(3-nitrophenyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Activité Biologique

(S)-3-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Amino-3-(3-nitrophenyl)propanoic acid, is an organic compound with the molecular formula C9H10N2O4. Its unique structure, featuring an amino group and a nitrophenyl group, positions it as a significant subject of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Structure and Composition

The compound is characterized by:

- Molecular Formula : C9H10N2O4

- Molecular Weight : 198.19 g/mol

- Functional Groups : Amino (-NH2) and nitrophenyl (-NO2)

Synthesis Methods

The synthesis of this compound typically involves:

- Knoevenagel Condensation : Reaction of malonic acid with 3-nitrobenzaldehyde.

- Michael Addition : Followed by a decarboxylation step to yield the desired product.

The overall reaction can be summarized as follows:

The specific biological mechanisms of this compound are not extensively documented; however, its derivatives may interact with various biological targets such as enzymes or receptors. The presence of both amino and nitrophenyl groups suggests potential interactions with proteins and nucleic acids, influencing biochemical pathways.

Neuropharmacological Applications

Research indicates that compounds like this compound may serve as building blocks in drug development, particularly in neuropharmacology. Its structural features can lead to the creation of compounds with enhanced efficacy and selectivity for specific biological targets, which is crucial for treating neurodegenerative diseases.

Study on Antibacterial Properties

A study evaluated the antibacterial activity of various alkaloid derivatives synthesized from similar amino acids. The results indicated that specific modifications to the nitrophenyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria:

- Tested Compounds : Various derivatives of amino acids were synthesized.

- Findings : Some compounds showed MIC values ranging from 2.33 µM to 156.47 µM against tested bacterial strains.

Neuroprotective Effects

Another research focused on the neuroprotective effects of compounds derived from amino acids similar to this compound. The study highlighted:

- Enhanced levels of metabolites linked to neuroprotection.

- Activation of biochemical pathways that mitigate stress-induced neuronal damage.

Propriétés

IUPAC Name |

(3S)-3-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBFILRQMRECCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351677 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734529-57-8 | |

| Record name | (s)-3-amino-3-(3-nitrophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.